Methyl1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylatehydrochloride
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Overview
Description
Methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride is a chemical compound with the molecular formula C9H15ClN2O3 and a molecular weight of 234.68 g/mol . This compound is known for its unique spiro structure, which includes both oxygen and nitrogen atoms within the ring system. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride typically involves a multi-step process. One common synthetic route includes the reaction of a suitable precursor with reagents that introduce the spiro structure and the necessary functional groups. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to achieve the required quality for research and industrial applications .
Chemical Reactions Analysis
Methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a biochemical probe.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride can be compared with similar compounds such as:
3-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride: This compound has a similar spiro structure but differs in the position and type of substituents.
3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives: These compounds are designed as inhibitors against specific enzymes and have different aryl groups attached.
The uniqueness of methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications .
Biological Activity
Methyl1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of diazaspiro compounds, characterized by a unique spirocyclic structure that contributes to its biological properties. The molecular formula is C10H14N2O2 with a molecular weight of approximately 198.24 g/mol.
Research indicates that compounds with similar structures can interact with various biological targets, including enzymes and receptors involved in critical pathways such as cell proliferation and apoptosis. The spirocyclic nature may enhance binding affinity to target proteins, thereby modulating their activity.
Antitumor Activity
Several studies have highlighted the antitumor potential of diazaspiro compounds. For instance, derivatives of diazaspiro[3.5]nonan have shown efficacy against KRAS G12C mutations in non-small cell lung cancer (NSCLC) models, indicating that structural modifications can lead to significant biological activity against cancer cells .
Enzyme Inhibition
Methyl1-oxa-2,7-diazaspiro[4.5]dec-2-ene derivatives have been evaluated for their ability to inhibit specific enzymes implicated in metabolic pathways. For example, they may act as inhibitors of proteases or kinases, which are crucial in cancer progression and other diseases.
Case Studies
- Case Study 1: Anticancer Efficacy
- Case Study 2: Enzyme Interaction
Data Tables
Property | Value |
---|---|
Molecular Formula | C10H14N2O2 |
Molecular Weight | 198.24 g/mol |
CAS Number | Not specified |
Antitumor Activity | Yes |
Enzyme Inhibition | Potentially active |
Properties
Molecular Formula |
C9H15ClN2O3 |
---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
methyl 1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H14N2O3.ClH/c1-13-8(12)7-5-9(14-11-7)3-2-4-10-6-9;/h10H,2-6H2,1H3;1H |
InChI Key |
MAJQQEIJICUHFF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC2(C1)CCCNC2.Cl |
Origin of Product |
United States |
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